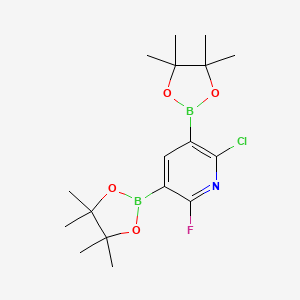

2-Chloro-6-fluoro-3,5-bis(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-6-fluoro-3,5-bis(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound . It’s a type of boric acid ester intermediate . Boric acid compounds are very important organic and chemical products . They are often used in the organic synthesis of drugs, in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Synthesis Analysis

The synthesis of similar compounds has been achieved through substitution reactions . For instance, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone were obtained by a three-step substitution reaction .Molecular Structure Analysis

The molecular structures of similar compounds have been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds were measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis

Boric acid compounds are often used in the organic synthesis of drugs, in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . They are also used as enzyme inhibitors or specific ligand drugs .Applications De Recherche Scientifique

Polymer Synthesis and Conductivity

The compound plays a crucial role in the synthesis of conducting polymers, such as those derived from bis(pyrrol-2-yl) arylenes, where its structural attributes facilitate low oxidation potentials and stable conducting forms of polymers. These materials exhibit promising applications in electronics and materials science due to their stability and conductivity properties (Sotzing et al., 1996).

Luminescent Materials

In the realm of luminescent materials, derivatives of this compound have been incorporated into the development of green chromophores that mimic the photophysical and redox properties of chlorophyll a. Such compounds are vital in creating biomimetic electron donor-acceptor systems for potential applications in solar energy conversion and optical devices (Lukas et al., 2002).

Chemosensors

Its derivatives have also been utilized in chemosensor technology, particularly for the detection of fluoride ions. This application is significant in environmental monitoring and healthcare, where specific and sensitive detection of ions in various matrices is required (Chetia & Iyer, 2008).

Catalysis and Chemical Synthesis

In catalysis, derivatives of this compound have been applied in regioselective fluorination processes, showcasing their utility in modifying organic molecules with high precision, which is crucial for drug development and materials science (Liu et al., 2015).

Fluorescent Chemosensors

Moreover, the compound's derivatives have found applications as fluorescent chemosensors for detecting metal ions like Hg2+ in neutral buffer solutions, highlighting its versatility in developing sensors for environmental and biomedical applications (Guo, Qian, & Jia, 2004).

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various biological targets, influencing their function and leading to changes at the cellular level .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, leading to downstream effects such as altered gene expression, modulation of enzymatic activity, or changes in cellular signaling .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Similar compounds are known to induce a variety of cellular responses, including changes in cell morphology, alterations in cell cycle progression, and modulation of cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Orientations Futures

Boric acid compounds have a wide range of applications in the field of medicine, including the treatment of tumors and microbial infections, and the design of anticancer drugs . They are also used in the organic synthesis of drugs, in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . Therefore, the future directions of “2-Chloro-6-fluoro-3,5-bis(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” could include further exploration of its potential applications in these areas.

Propriétés

IUPAC Name |

2-chloro-6-fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25B2ClFNO4/c1-14(2)15(3,4)24-18(23-14)10-9-11(13(21)22-12(10)20)19-25-16(5,6)17(7,8)26-19/h9H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSVQIUTFHCODD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2F)Cl)B3OC(C(O3)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25B2ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

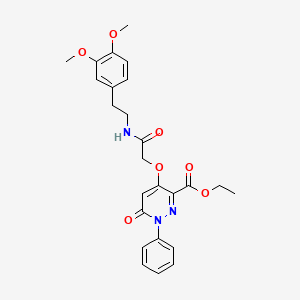

![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2838610.png)

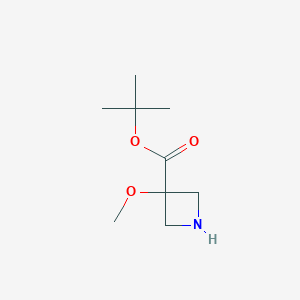

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2838613.png)

![1-(4-Chlorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2838617.png)

![(Z)-2-Cyano-N-[2-(3,4-diethoxyphenyl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2838618.png)

![N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838624.png)

![2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2838625.png)

![(3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2838626.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate](/img/structure/B2838629.png)

![N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2838632.png)